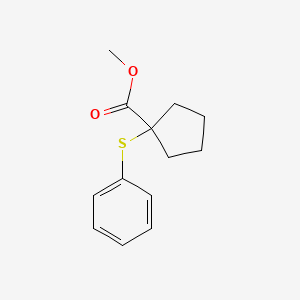![molecular formula C13H17I4NO4 B14563053 1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- CAS No. 62180-04-5](/img/structure/B14563053.png)
1,2-Propanediol, 3,3'-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- typically involves multiple steps, starting from readily available precursors. The process often includes:
Iodination: Introduction of iodine atoms into the aromatic ring.
Condensation: Formation of the imino linkage between the aromatic ring and the propanediol moiety.
Purification: Isolation and purification of the final product to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiolabeling and imaging applications. The imino linkage and propanediol moiety contribute to its chemical reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A glycol used in polymer and coating applications.
2-Amino-2-methyl-1,3-propanediol: Known for its use in the synthesis of biodegradable thermoplastic elastomers.
Uniqueness
1,2-Propanediol, 3,3’-[[(2,3,4,6-tetraiodophenyl)methyl]imino]bis- stands out due to its multiple iodine atoms, which impart unique properties such as enhanced radiolabeling potential and distinct chemical reactivity. This makes it particularly valuable in applications requiring high-density imaging and specialized chemical transformations.
Properties
CAS No. |
62180-04-5 |
|---|---|
Molecular Formula |
C13H17I4NO4 |
Molecular Weight |
758.90 g/mol |
IUPAC Name |
3-[2,3-dihydroxypropyl-[(2,3,4,6-tetraiodophenyl)methyl]amino]propane-1,2-diol |
InChI |
InChI=1S/C13H17I4NO4/c14-10-1-11(15)13(17)12(16)9(10)4-18(2-7(21)5-19)3-8(22)6-20/h1,7-8,19-22H,2-6H2 |
InChI Key |
UMNJKVIOUGIZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)I)I)CN(CC(CO)O)CC(CO)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzamide, N-[[(3-nitrobenzoyl)oxy]methyl]-](/img/structure/B14563002.png)


![N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14563023.png)




![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carboxylic acid](/img/structure/B14563057.png)

